molecular formula C24H36OSn B3336753 (2-Biphenyloxy)tributyltin CAS No. 3644-37-9

(2-Biphenyloxy)tributyltin

Cat. No.: B3336753
CAS No.: 3644-37-9
M. Wt: 459.3 g/mol
InChI Key: CVZQPMGPWJOWCT-UHFFFAOYSA-M
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Description

(2-Biphenyloxy)tributyltin is an organotin reagent of significant interest in synthetic organic chemistry, primarily utilized for its role in transfer reactions. Its main applications and research value lie in its function as a precursor for introducing the tributyltin group into target molecules and as a reagent in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. In the Stille reaction, this compound can act as a source of the tributylstannyl moiety to form new carbon-carbon bonds with organic electrophiles, a fundamental transformation in constructing complex molecular architectures found in natural products, pharmaceuticals, and functional materials. The mechanism of action involves the transmetallation step where the tributyltin group is transferred from the tin atom to a palladium catalyst, which subsequently couples with an organic halide or triflate. Researchers value this compound for potential investigations in developing new synthetic methodologies, polymer chemistry, and material science, given the propensity of biphenyl systems to contribute to rigid structures and interesting electronic properties. It is critical to handle this reagent with appropriate safety precautions as organotin compounds can exhibit high toxicity. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tributyl-(2-phenylphenoxy)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O.3C4H9.Sn/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;3*1-3-4-2;/h1-9,13H;3*1,3-4H2,2H3;/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZQPMGPWJOWCT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36OSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073328
Record name Stannane, ([1,1'-biphenyl]-2-yloxy)tributyl-
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Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3644-37-9
Record name Tributyltin o-phenylphenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, ([1,1'-biphenyl]-2-yloxy)tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIBUTYLTIN O-PHENYLPHENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL6W2U1YGG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Preparative Chemistry of 2 Biphenyloxy Tributyltin

Purification and Isolation Techniques for Organotin Compounds

The purification and isolation of organotin compounds, such as (2-Biphenyloxy)tributyltin, are critical steps following their synthesis to remove unreacted starting materials, catalysts, and by-products. The low polarity of many organotin compounds and their by-products often makes separation from the desired product challenging. google.com Consequently, a variety of techniques have been developed and refined to achieve high purity, which is essential for subsequent applications like Stille cross-coupling reactions. researchgate.net Common impurities that need to be removed include tributyltin halides (e.g., Bu3SnCl) and hexabutyldistannane. researchgate.net The selection of an appropriate purification method depends on the specific properties of the target compound, such as its polarity, volatility, and stability.

The primary methods employed for the purification of organotin compounds include chromatography, distillation, extraction, and chemical treatments. google.comresearchgate.netgoogle.com

Chromatographic Methods

Column chromatography is a widely used and effective technique for the purification of organotin compounds. researchgate.net Both silica (B1680970) gel and alumina (B75360) are common stationary phases. researchgate.netnih.gov However, standard silica gel chromatography can sometimes be problematic for very nonpolar arylstannanes, making separation from starting materials like distannane difficult. researchgate.net

To enhance the separation and specifically target the removal of tin-containing impurities, modified stationary phases are frequently used.

Potassium Carbonate-Silica Gel: A stationary phase consisting of 10% powdered anhydrous potassium carbonate (K2CO3) mixed with silica gel has been shown to be highly effective. researchgate.netsdlookchem.com This method can reduce organotin impurities from stoichiometric levels down to approximately 15 parts per million (ppm) via column chromatography. sdlookchem.com This mixture can be prepared in advance and stored for several months without a significant loss of activity. sdlookchem.com

Potassium Fluoride-Silica Gel: Another effective technique involves eluting the product mixture through a stationary phase made of 10% finely ground potassium fluoride (B91410) (KF) and 90% silica gel. sdlookchem.com This approach can lower organotin impurity levels to below 30 ppm. sdlookchem.com A pre-wash of the reaction mixture with an aqueous KF solution is also a common strategy to remove a significant portion of tin salts, thereby simplifying the subsequent chromatographic purification. researchgate.netsdlookchem.com

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are also utilized, particularly for the analysis and separation of organotin compounds. nih.govresearchgate.net HPLC, often using reversed-phase columns, has the advantage of not requiring a derivatization step, which is typically necessary for GC analysis to ensure the compounds are sufficiently volatile. google.comnih.gov

Table 1: Comparison of Chromatographic Adsorbents for Organotin Purification

Adsorbent/Method Target Impurities Reported Efficiency References
Silica Gel General reaction by-products Generally effective, but can be difficult for very nonpolar compounds. researchgate.net
Alumina General reaction by-products Used as an alternative to silica gel. researchgate.net
10% K2CO3 on Silica Organotin halides and other tin impurities Reduces impurities to <15 ppm. researchgate.netsdlookchem.com
10% KF on Silica Organotin halides and other tin impurities Reduces impurities to <30 ppm. sdlookchem.com
Reversed-Phase Chromatography Tin-containing by-products Enables purification via a polar solvent mixture. google.com

Distillation

For thermally stable, liquid organotin compounds, distillation is a viable purification method. gelest.com Vacuum distillation, including techniques like Kugelrohr distillation, is particularly useful for separating compounds with close boiling points or for removing volatile impurities such as excess tributyltin chloride. researchgate.nettrea.com This method has been successfully applied to the purification of aryltributylstannanes, although it requires careful execution at low pressures to be effective. researchgate.net In some processes, distillation is used to remove by-products like alcohols or water to drive the reaction to completion and isolate the final organotin product. gelest.comgoogle.com

Extraction and Chemical Washing

Liquid-liquid extraction represents a simple, cost-effective, and industrially scalable method for purifying organotin compounds. google.com This technique is particularly advantageous when there is a significant polarity difference between the desired product and the impurities.

The removal of tin by-products can also be achieved through chemical treatment followed by extraction.

Acid Treatment: Adding mineral acids (e.g., hydrochloric acid) or organic acids (e.g., oxalic acid) can convert organotin impurities into water-soluble salts. google.com These salts can then be removed from the organic product layer by washing with water. google.com

Fluoride Wash: As mentioned previously, washing the crude product mixture with a saturated aqueous solution of potassium fluoride (KF) is a common procedure. sdlookchem.com The fluoride ions react with residual tin compounds to form tin fluorides, which are often insoluble in the organic solvent and can be removed by filtration or extraction.

Iodine Treatment: One reported method involves diluting the product mixture with an ether, adding DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and then adding an iodine solution. sdlookchem.com The resulting mixture is then purified by standard column chromatography to remove the transformed impurities. sdlookchem.com

Reactivity Profiles and Mechanistic Investigations of 2 Biphenyloxy Tributyltin

Elucidation of Elementary Reactions Involving Carbon-Tin Bonds

The three carbon-tin bonds in (2-Biphenyloxy)tributyltin are the primary sites of reactivity in many cross-coupling and transmetalation reactions. Although the Sn-O bond is also reactive, the elementary steps involving the Sn-C bonds are fundamental to some of the most significant applications of organotin chemistry.

The generally accepted mechanism for the Stille reaction is as follows:

Oxidative Addition : A Pd(0) catalyst reacts with an organic electrophile (R¹-X) to form a Pd(II) complex. wikipedia.orguwindsor.ca

Transmetalation : The organotin compound (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or other leaving group (X) to form a new Pd(II) complex and a tin halide byproduct (X-SnBu₃). wikipedia.orgresearchgate.net

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst. wikipedia.orgwikipedia.org

For a compound like this compound, the butyl groups are considered the "non-transferable" or spectator ligands, while a fourth, typically unsaturated group (like vinyl, aryl, or alkynyl) would be the "transferable" group. In the absence of such a group, the butyl groups could potentially transfer, but this is a much slower and less common process. The transmetalation step has been studied extensively, and its mechanism can vary depending on the reactants and conditions. wikipedia.orgmdma.ch The most common pathway is associative, where the organostannane coordinates to the palladium complex, forming a transient, five-coordinate intermediate before the group transfer occurs. wikipedia.org Kinetic studies have shown that the addition of excess ligands can retard the reaction, suggesting that ligand dissociation from the palladium complex may be a key preceding step. mdma.chu-tokyo.ac.jp

Table 1: Relative Transfer Rates of Organic Groups from Tin in Stille Coupling
Transfer Group (R)Relative Rate
Alkynyl> 2000
Alkenyl~100
Aryl~5
Allyl, Benzyl~2
Alkyl (e.g., Butyl)1

Data compiled from established trends in Stille reaction kinetics.

While oxidative addition and reductive elimination are most famously associated with the palladium catalyst in cross-coupling reactions, these fundamental steps can also occur at main-group element centers, including tin. researchgate.netacs.org This reactivity is typically associated with the Sn(II)/Sn(IV) redox couple. researchgate.net

Oxidative Addition at Tin : A low-valent tin(II) species can react with a substrate (A-B), breaking the A-B bond and forming two new bonds to the tin center (A-Sn-B), thereby oxidizing the tin from +2 to +4. Recent studies have demonstrated the viability of this process at tin centers, particularly with strongly σ-donating ancillary ligands that can stabilize the higher oxidation state. acs.org

Reductive Elimination at Tin : This is the microscopic reverse of oxidative addition, where a tin(IV) compound eliminates two bonded ligands (A and B) to form a new A-B bond and a tin(II) species. wikipedia.orgnih.gov This process is less common for tin than for transition metals but has been shown to be feasible, completing a potential catalytic cycle at the tin center. acs.org

For this compound, which is a Sn(IV) compound, direct reductive elimination involving the C-Sn bonds is thermodynamically unfavorable under normal conditions. However, understanding these elementary steps is crucial for designing novel tin-catalyzed reactions where the metal center might cycle between different oxidation states.

Analysis of Ligand Exchange and Coordination Chemistry

The tin atom in organotin compounds can adopt various coordination geometries. scispace.com In tetraorganotins like this compound, where the tin is bonded to four carbon or oxygen atoms, the geometry is typically tetrahedral. tu-dortmund.de However, the presence of the electronegative oxygen atom from the biphenyloxy group increases the Lewis acidity of the tin center compared to a tetralkyltin. gelest.com This enhanced acidity allows the tin atom to expand its coordination sphere by interacting with Lewis bases (solvents or reactants).

Triorganotin alkoxides and aryloxides can readily form five-coordinate (trigonal bipyramidal) or even six-coordinate (octahedral) complexes upon reaction with donor ligands. scispace.comnih.gov This ability to expand coordination is a key factor in many of their catalytic applications, as it facilitates the assembly of reactants at the metal center. gelest.comlupinepublishers.com Ligand exchange reactions, where the biphenyloxy group could be displaced by another nucleophile, are also plausible and are often equilibrium-driven processes. gelest.com

Table 2: Common Coordination Geometries at Tin(IV) Centers
Coordination NumberGeometryTypical Compound Class
4TetrahedralR₄Sn
5Trigonal BipyramidalR₃SnX·L (L = Lewis Base)
6OctahedralR₂SnX₂·L₂

Based on general principles of organotin coordination chemistry. scispace.com

Reaction Kinetics and Thermodynamic Considerations for Transformations

The reactivity of the C-Sn bonds in this compound is governed by their kinetic and thermodynamic properties. The homolytic cleavage of a C-Sn bond is a critical step in radical reactions and is related to the bond dissociation energy (BDE). researchgate.net The relatively weak nature of the C-Sn bond makes it susceptible to cleavage under thermal or photochemical conditions.

In the context of the Stille coupling, the transmetalation step is often, but not always, the rate-determining step of the catalytic cycle. uwindsor.ca The kinetics of this step are complex and depend on the nature of the organic groups, the ligands on the palladium catalyst, and the solvent. mdma.ch Activation parameters for specific transmetalation reactions have been determined, revealing a highly organized, associative transition state, as indicated by large negative entropies of activation. mdma.ch

Table 3: Selected Bond Dissociation Energies (BDEs) Relevant to Organotin Reactivity
BondBDE (kcal/mol)
Bu₃Sn-H~74
Bu₃Sn-CH₃~65
Bu₃Sn-Ph~75
Bu₃Sn-Cl~100
Bu₃Sn-Br~85

Approximate values compiled from literature sources. uva.esorganic-chemistry.org

Mechanistic Studies of Chemical Processes Catalyzed or Mediated by Organotins

Organotin compounds, including alkoxides and aryloxides like this compound, can function as catalysts in various organic transformations, most notably as Lewis acids. lupinepublishers.com

In esterification and transesterification reactions, organotin oxides and alkoxides are effective catalysts. gelest.comrsc.orggoogle.com The proposed mechanism involves coordination of the alcohol's hydroxyl group to the Lewis acidic tin center. This coordination increases the nucleophilicity of the alcohol, facilitating its attack on the carbonyl carbon of the ester or carboxylic acid. nih.gov For this compound, the labile Sn-O bond can readily participate in exchange with a reactant alcohol to form a tin alkoxide intermediate, which is often the active catalytic species. nih.gov

Another major application is in the formation of polyurethanes from isocyanates and alcohols. lupinepublishers.com Two primary mechanisms are proposed for catalysis by organotin compounds:

Lewis Acid Mechanism : The tin center coordinates to the oxygen of the isocyanate, activating it for nucleophilic attack by the alcohol. lupinepublishers.com

Insertion Mechanism : The alcohol first reacts with the organotin catalyst (e.g., a dicarboxylate or alkoxide) to form a tin alkoxide. The isocyanate then inserts into the Sn-O bond of this alkoxide, followed by alcoholysis to release the urethane product and regenerate the active catalyst. lupinepublishers.comnih.gov

Furthermore, the broader family of tributyltin compounds is renowned for its role in radical chemistry. organic-chemistry.orglibretexts.org While this compound is not a radical initiator itself like tributyltin hydride, the mechanistic principles of reactions involving the tributylstannyl radical (Bu₃Sn•) are a key aspect of organotin reactivity. In these processes, a radical initiator generates the Bu₃Sn• radical, which then propagates a chain reaction, for example, by abstracting a halogen atom from an organic halide to generate a carbon-centered radical. libretexts.orgnih.gov This radical can then undergo various transformations, such as cyclization or intermolecular addition, before the chain is terminated. rsc.orgnih.gov

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are indispensable for confirming the molecular structure of (2-Biphenyloxy)tributyltin in both solution and solid states. Each technique offers unique insights into the molecular framework, from the local environment of specific nuclei to the vibrational characteristics of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments provides a complete picture of the molecular connectivity and the electronic environment around the tin atom.

¹H NMR: The proton NMR spectrum is expected to show distinct regions corresponding to the aliphatic tributyltin moiety and the aromatic biphenyloxy group. The butyl protons typically appear as a series of complex multiplets in the upfield region (approximately 0.9–1.7 ppm). The aromatic protons of the biphenyl (B1667301) group would resonate in the downfield region (approximately 7.0–8.0 ppm), with their specific chemical shifts and coupling patterns being influenced by the substitution pattern.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. The tributyltin group would exhibit four distinct signals for its butyl chains. The 2-biphenyloxy ligand would show twelve distinct aromatic carbon signals, reflecting the lack of symmetry in the substituted biphenyl system. The chemical shifts are influenced by the electronegativity of the neighboring atoms, with the carbon atom directly bonded to the oxygen appearing at a characteristic downfield position.

¹¹⁹Sn NMR: Tin-119 NMR is particularly diagnostic for organotin compounds. huji.ac.il The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. rsc.org For a tetracoordinate organotin compound with an Sn-O-C linkage, the ¹¹⁹Sn chemical shift is expected to fall within a characteristic range that distinguishes it from other organotin species like halides or tetraalkyltins. researchgate.net The presence of ¹¹⁹Sn-¹³C and ¹¹⁹Sn-¹H satellite peaks can also provide valuable structural information through their coupling constants. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Key Features
¹H 0.9 - 1.7 Complex multiplets for -CH₂, -CH₃ protons of the three butyl groups.
7.0 - 8.0 Multiplets corresponding to the 9 aromatic protons of the biphenyl group.
¹³C 13 - 30 Four distinct signals for the aliphatic carbons of the tributyltin moiety.
115 - 160 Twelve distinct signals for the aromatic carbons of the 2-biphenyloxy group.

| ¹¹⁹Sn | +50 to +150 | A single resonance, characteristic of tetracoordinate aryloxy tin compounds. |

Note: Predicted values are based on typical ranges for analogous organotin and aromatic ether compounds.

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through its fragmentation patterns.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ may be observed, but often the primary fragmentation pathway for tributyltin compounds involves the sequential loss of butyl radicals (•C₄H₉, mass 57 Da). analchemres.org This leads to a series of prominent fragment ions: [M - Bu]⁺, [M - 2Bu]⁺, and [M - 3Bu]⁺. The tributyltin cation, [Sn(C₄H₉)₃]⁺ at m/z 291, is a particularly characteristic fragment, which can further decompose by losing butene molecules (C₄H₈, mass 56 Da). researchgate.netnih.gov Fragmentation of the aromatic portion can also occur.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental formula. This technique is crucial for confirming the identity of this compound by matching the experimentally measured exact mass with the theoretically calculated mass, thereby distinguishing it from other compounds with the same nominal mass.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Formula Predicted m/z Fragmentation Pathway
[M - C₄H₉]⁺ C₂₀H₂₇OSn⁺ 403 Loss of one butyl radical
[Sn(C₄H₉)₃]⁺ C₁₂H₂₇Sn⁺ 291 Cleavage of the Sn-O bond
[Sn(C₄H₉)₂H]⁺ C₈H₁₉Sn⁺ 235 Loss of butene from [Sn(C₄H₉)₃]⁺
[C₁₂H₉O]⁺ C₁₂H₉O⁺ 169 Biphenyloxy cation

Note: m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹²⁰Sn).

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the different functional groups present in this compound. Key vibrational modes include the aliphatic C-H stretching of the butyl groups (around 2850–2960 cm⁻¹), aromatic C-H stretching (around 3030–3080 cm⁻¹), and aromatic C=C ring stretching vibrations (in the 1400–1600 cm⁻¹ region). A crucial diagnostic band would be the Sn-O-C asymmetric stretching vibration, which provides direct evidence for the aryloxide linkage to the tin center. The Sn-C stretching vibrations are also expected in the fingerprint region. semanticscholar.org

Table 3: Predicted Principal Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3030 - 3080 C-H stretch Aromatic (Biphenyl)
2850 - 2960 C-H stretch Aliphatic (Butyl)
1580 - 1610 C=C stretch Aromatic Ring
1430 - 1500 C=C stretch Aromatic Ring
1230 - 1270 C-O stretch Aryl Ether
500 - 650 Sn-O stretch Stannoxy

Note: Predicted values are based on characteristic group frequencies for similar compounds.

X-ray Crystallography for Solid-State Structure Elucidation

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would reveal its crystal packing arrangement. The packing is governed by a combination of intermolecular forces that dictate the supramolecular architecture. mdpi.com

π-π Stacking: The planar aromatic rings of the biphenyl groups are capable of engaging in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. This is a common structure-directing interaction in aromatic compounds.

C-H···π Interactions: These weaker hydrogen bonds can occur between the C-H bonds of the butyl chains and the electron-rich face of the aromatic biphenyl rings of neighboring molecules, further stabilizing the crystal lattice. nih.govresearchgate.net

Intermolecular Sn···X Interactions: In some organotin compounds, weak intermolecular interactions involving the tin atom and a nearby electronegative atom (like oxygen or a halogen from another molecule) can lead to an increase in the coordination number of the tin center and the formation of polymeric chains or networks in the solid state. researchgate.netfrontiersin.org

The X-ray crystal structure would provide an unambiguous depiction of the molecule's conformation in the solid state.

Geometry at the Tin Center: For a tetracoordinate Sn(IV) compound, the geometry around the tin atom is expected to be a distorted tetrahedron. wikipedia.orglupinepublishers.com The C-Sn-C and C-Sn-O bond angles would deviate from the ideal 109.5° due to the steric bulk of the tributyl and biphenyloxy substituents.

Torsional Angles: The structure would reveal the specific torsional angles that define the molecule's shape, including the rotation around the Sn-O bond, the O-C(aryl) bond, and, critically, the C-C bond linking the two phenyl rings of the biphenyl moiety. The relative orientation of the two aromatic rings is a key conformational feature. The butyl chains, while flexible, often adopt a stable, all-trans (anti-periplanar) conformation to minimize steric hindrance. mdpi.com

Correlation between Molecular Structure and Reactivity Parameters

The reactivity of this compound is intrinsically linked to its molecular structure. The electronic and steric properties of the 2-biphenyloxy ligand are expected to modulate the reactivity of the tributyltin cation. The biphenyl group, with its extended π-system, can influence the electron density at the oxygen atom, which in turn affects the polarity and strength of the Sn-O bond.

The reactivity of organotin compounds is often discussed in terms of their susceptibility to cleavage of the tin-carbon or tin-heteroatom bond. For this compound, the key reactivity parameters would include its stability towards hydrolysis and its behavior in various chemical reactions, such as transesterification or substitution reactions.

A hypothetical data table illustrating the kind of parameters that would be investigated to correlate structure and reactivity is presented below. It is important to note that the values in this table are purely illustrative and not based on experimental data for this compound.

Reactivity ParameterInfluencing Structural FeatureExpected Correlation
Rate of HydrolysisStrength of Sn-O bondA stronger, less polarized Sn-O bond, potentially influenced by the electron-donating or -withdrawing nature of substituents on the biphenyl ring, would lead to a slower rate of hydrolysis.
Lewis Acidity of Tin CenterSteric hindrance from the 2-biphenyloxy and tributyl groupsIncreased steric bulk around the tin atom would hinder the approach of Lewis bases, thereby reducing its effective Lewis acidity.
Susceptibility to Sn-C Bond CleavageElectronic effects of the 2-biphenyloxy ligand on the tin centerElectron-withdrawing substituents on the biphenyl ring could increase the electrophilicity of the tin atom, potentially making the Sn-C bonds more susceptible to nucleophilic attack.

Detailed research, including kinetic studies and computational modeling, would be required to establish a quantitative relationship between the molecular structure of this compound and its reactivity. Such studies would involve systematically modifying the biphenyl ligand (e.g., by introducing substituents at various positions) and observing the resultant changes in reactivity. This approach would provide valuable insights into the structure-activity relationships within this class of organotin compounds.

Environmental Chemistry and Degradation Pathways of Organotins

Biotic Degradation Pathways and Microbial Metabolism

Biotic degradation is widely regarded as the primary mechanism for the breakdown of tributyltin compounds in the environment researchgate.net. A diverse array of microorganisms, including bacteria, fungi, and algae, can metabolize these compounds, typically through a process of sequential dealkylation mst.dknih.gov.

The central mechanism of biotic degradation is the cleavage of the carbon-tin bonds, which progressively reduces the compound's toxicity. This process is often referred to as debutylation nih.gov.

Sequential Debutylation : Microorganisms metabolize TBT in a stepwise fashion. The first step involves the removal of one butyl group to form dibutyltin (B87310) (DBT). DBT is then further degraded to monobutyltin (B1198712) (MBT). The final step is the cleavage of the last butyl group, resulting in non-toxic inorganic tin researchgate.netresearchgate.netwaterquality.gov.au.

Enzymatic Role : While the stepwise degradation pathway is well-established, the specific enzymatic processes are still under investigation. It is not definitively clear whether the degradation is always a direct enzymatic reaction, as a specific enzyme that catalyzes Sn-C cleavage has not yet been isolated nih.gov. However, there is evidence suggesting enzymatic involvement. Studies on the organomercurial lyase MerB, which cleaves carbon-mercury bonds, provide insights into potential mechanisms for enzymatic carbon-metal bond cleavage acs.org.

Alternative Biotic Mechanisms : Some research suggests that the cleavage of the Sn-C bond may be facilitated by chelating agents produced by microorganisms. For example, pyoverdine, a type of siderophore produced by Pseudomonas chlororaphis, has been shown to degrade organotin compounds through a metal complexation reaction nih.gov. This indicates that microbial activity can lead to degradation through the secretion of reactive extracellular compounds, in addition to direct intracellular metabolism.

Table 2: Biotic Degradation Pathway of Tributyltin Compounds
StepParent CompoundDegradation ProductRelative ToxicityReference
1Tributyltin (TBT)Dibutyltin (DBT)Lower researchgate.netwaterquality.gov.au
2Dibutyltin (DBT)Monobutyltin (MBT)Much Lower researchgate.netwaterquality.gov.au
3Monobutyltin (MBT)Inorganic Tin (Sn⁴⁺)Non-toxic researchgate.netwaterquality.gov.au

Microorganisms are the principal drivers of tributyltin degradation in most ecosystems. The rate and extent of this transformation depend on the microbial community present and a variety of environmental conditions researchgate.net.

Degrading Organisms : A wide range of microorganisms can degrade TBT. Bacteria are prominent in this process, with various strains isolated from contaminated sediments showing the ability to use TBT as a carbon source mdpi.com. Species such as Moraxella osloensis have demonstrated significant TBT degradation capabilities, converting it to DBT and inorganic tin nih.gov. Fungi and microalgae also contribute to the biotic degradation of organotins mst.dknih.gov.

Environmental Factors : The efficiency of microbial degradation is influenced by factors such as temperature, pH, oxygen availability, and the presence of other nutrients researchgate.netorst.edu. For example, the half-life of TBT in sediment under natural conditions can be over 500 days, but with optimized conditions (aeration, neutral pH, 28°C), this can be reduced to just 11 days nih.gov. Biodegradation can occur in both aerobic and anaerobic environments, although persistence is generally longer in anaerobic soils mst.dkorst.edu.

Bioavailability : The degradation process is often limited by the bioavailability of the organotin compound researchgate.net. TBT has low water solubility and tends to adsorb strongly to sediment and suspended organic matter, which can make it less accessible to microbial attack inchem.orgorst.edu. Processes that increase the solubility and bioavailability of TBT, such as changes in salinity, can enhance its microbial degradation rate nih.gov.

Transport and Partitioning Mechanisms in Environmental Systems

The environmental transport and partitioning of organotin compounds, including (2-Biphenyloxy)tributyltin, are governed by their physicochemical properties, such as low water solubility and a high affinity for particulate matter. researchgate.netwikipedia.org These characteristics mean that organotins, particularly tributyltin (TBT) derivatives, tend not to remain dissolved in the water column but instead attach to suspended particles and eventually settle into the sediment. frontiersin.orgcapes.gov.br This process leads to the accumulation of these compounds in benthic environments, which can then act as a long-term source of contamination. dergipark.org.tr

The partitioning behavior is complex and influenced by various environmental factors. For instance, the octanol-water partition coefficient (Kow), a measure of a substance's hydrophobicity, for TBT ranges from 3.19 to 4.9, indicating a moderate to high tendency to associate with organic phases rather than water. wikipedia.orgnih.gov This hydrophobicity is a key driver of its environmental fate, leading to significant bioaccumulation in aquatic organisms. wikipedia.org

Adsorption and Desorption Processes with Sediment and Particulate Matter

The interaction of organotin compounds with sediment and particulate matter is a critical process controlling their distribution and bioavailability in aquatic systems. Organotins exhibit a strong tendency to adsorb to these solid phases. cdc.govtandfonline.com This process is reversible, meaning that contaminated sediments can release organotins back into the water column, especially if disturbed by events like dredging or storms. dergipark.org.trnih.gov

Several factors influence the extent of adsorption and desorption:

Organic Carbon Content : Sediments with higher total organic carbon (TOC) content tend to show stronger adsorption of TBT. nih.govvu.lt This is attributed to hydrophobic partitioning, where the nonpolar organotin compounds associate with the organic matter in the sediment. nih.govnih.gov

pH : The pH of the surrounding water plays a crucial role. Maximum adsorption of TBT is often observed in the pH range of 6 to 7. nih.govresearchgate.net This is because the speciation of TBT is pH-dependent; below a pKa of about 6.25, the cationic form (TBT+) predominates, which can interact with negatively charged surfaces on sediment particles like clays. researchgate.netresearchgate.net

Salinity : Salinity also affects adsorption, with studies showing that TBT adsorption can decrease with increasing salinity in some pH ranges. nih.govnih.gov The strongest adsorption is often observed in freshwater conditions (salinity of 0). nih.govresearchgate.net

Particle Composition : The type of particulate matter is important. A large proportion of organotin contaminants are found associated with the clay fraction of sediments. dergipark.org.trnih.gov The adsorption mechanism is believed to involve both interactions with mineral surfaces and partitioning into particulate organic matter. nih.govresearchgate.net

The strength of this binding is quantified by the sediment-water partition coefficient (Kd). Reported log Kd values for TBT are often greater than 3.5, indicating a strong preference for the sediment phase. researchgate.netfrontiersin.org

Table 1: Experimentally Determined Partition Coefficients for Tributyltin (TBT)

ParameterValue RangeInfluencing FactorsSource
Log Kow (Octanol-Water Partition Coefficient)3.19 - 4.9Salinity wikipedia.orgnih.gov
Kd (Sediment-Water Partition Coefficient) (L/kg)88 - 4,909Sediment properties, salinity, pH, temperature nih.gov
Koc (Organic Carbon-Normalized Partition Coefficient)300 - 150,000- ices.dk

This table is based on data for tributyltin (TBT) compounds, used as a proxy due to the lack of specific data for this compound.

Volatilization and Atmospheric Transport Considerations

Generally, organotin compounds like TBT are considered to have low vapor pressures and are not readily transferred to the atmosphere in their ionic forms. cdc.govresearchgate.net However, environmental processes can lead to the formation of more volatile species. Methylation of organotins can occur in sediments, which can lead to their remobilization and potential evasion from the water surface into the atmosphere. researchgate.net

While direct volatilization of this compound is expected to be low due to its molecular structure and low vapor pressure, the potential for transformation into volatile derivatives like methylated butyltins exists. researchgate.net These volatilized forms could then undergo atmospheric transport and be redeposited in other locations through rain or snow. researchgate.net However, research into the atmospheric fate of these specific volatile tin species is limited. researchgate.net

Analytical Methodologies for Environmental Speciation and Quantification

The environmental risk of organotin compounds is highly dependent on the specific form (speciation), as toxicity varies significantly between different derivatives (e.g., tributyltin is more toxic than its degradation products, dibutyltin and monobutyltin). tandfonline.comchromatographyonline.com Therefore, analytical methods must be able to separate and quantify these individual species.

A variety of sophisticated analytical techniques have been developed for the speciation of organotin compounds in environmental matrices like water, sediment, and biological tissues. scispace.com Most methods involve a multi-step process:

Extraction : The first step is to extract the organotin compounds from the sample matrix. For solid samples like sediment, this often involves using an acid-methanol mixture or a solvent like hexane (B92381) containing a chelating agent such as tropolone. scispace.comepa.gov

Derivatization : Since many organotin compounds are polar and not volatile enough for gas chromatography (GC), they must be converted into more volatile and stable tetra-alkylated forms. labrulez.com This is a crucial step for GC-based methods. Common derivatization techniques include:

Grignard reaction : Using reagents like pentylmagnesium bromide. labrulez.com

Ethylation : Using sodium tetraethylborate (NaBEt4). labrulez.comysi.com

Separation and Detection : The derivatized compounds are then separated and quantified.

Gas Chromatography (GC) is the most common separation technique due to its high resolution. scispace.com It is often coupled with various detectors:

Mass Spectrometry (MS) : GC-MS is a powerful technique that provides both quantification and structural confirmation. labrulez.comgcms.cz Isotope dilution GC-MS can be used for high accuracy. gcms.cz

Flame Photometric Detection (FPD) : A sensitive and selective detector for tin compounds. scispace.comysi.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : GC-ICP-MS offers extremely low detection limits, reaching the parts-per-quadrillion (pg/L) level. labrulez.com

Liquid Chromatography (LC) coupled with ICP-MS (LC-ICP-MS) or electrospray ion trap mass spectrometry (ES-ITMS) can also be used, sometimes eliminating the need for derivatization. epa.goveurofins.com.au

Recent advancements have focused on improving sensitivity to meet stringent environmental quality standards. Techniques like stir bar sorptive extraction (SBSE) followed by thermal desorption and two-dimensional gas chromatography (GC-GC) coupled with tandem mass spectrometry (MS/MS) have achieved detection limits as low as 11 pg/L for TBT in water samples. nih.govresearchgate.net

Table 2: Common Analytical Techniques for Organotin Quantification

TechniqueTypical MatrixDerivatization RequiredReported Detection Limits (for TBT in water)Source
GC-FPDWater, Sediment, BiotaYes~6 ng/L scispace.com
GC-MSWater, Sediment, BiotaYes- labrulez.comgcms.cz
LC-ICP-MSWater, Soil, SedimentNo- eurofins.com.au
SBSE-TD-GC-MS/MSWaterYes (in-situ)~2 ng/L nih.govresearchgate.net
GC-GC-MS/MSWaterYes11 pg/L nih.gov

This table summarizes methods for organotins, primarily TBT, which are applicable to this compound.

Advanced Applications in Materials Science and Organic Synthesis

Utilization as Synthetic Reagents in Complex Organic Transformations

While specific research detailing the use of (2-Biphenyloxy)tributyltin in complex organic transformations is not extensively available in publicly accessible literature, the known reactivity of analogous tributyltin alkoxides and aryloxides allows for informed speculation on its potential applications.

Stereoselective and Regioselective Applications

The stereochemical and regiochemical outcome of organic reactions is of paramount importance in the synthesis of complex molecules. Organotin reagents have been employed to influence this selectivity. For instance, tributyltin hydrides are known to participate in radical reductions where the stereoselectivity can be influenced by substituents on the substrate. scispace.comwikipedia.orgorganic-chemistry.org In the context of this compound, the bulky 2-biphenyl-oxy group could potentially serve as a chiral auxiliary or a sterically directing group in reactions involving the tin center or adjacent functionalities. However, specific studies demonstrating such stereoselective or regioselective applications for this particular compound are not readily found.

Synthesis of Complex Molecular Architectures (e.g., carbohydrate homologues, macrolide precursors)

The synthesis of intricate molecular structures like carbohydrate homologues and macrolide precursors often requires highly specific and mild reaction conditions. researchgate.net Organotin compounds have found utility in this arena, for example, in the Stille coupling for the formation of carbon-carbon bonds. sigmaaldrich.com While there is no direct evidence of this compound being used for carbohydrate or macrolide synthesis, tributyltin ethers, in general, could be envisioned as precursors or intermediates in such multi-step synthetic sequences. The synthesis of complex molecules is a cornerstone of modern organic chemistry. youtube.com

Role in Polymer Science and Material Design

The application of organotin compounds in polymer science is well-established, primarily as catalysts and stabilizers. lupinepublishers.combaerlocher.com

Organotin Compounds as Polymerization Catalysts

Organotin compounds, particularly dialkyltin dicarboxylates, are widely used as catalysts in the formation of polyurethanes and for the vulcanization of silicones. lupinepublishers.comacs.orgresearchgate.net The catalytic mechanism often involves the coordination of the tin atom to the reactants, facilitating the key bond-forming steps. researchgate.netlupinepublishers.com While specific data on this compound as a polymerization catalyst is scarce, its structural similarity to other organotin catalysts suggests potential activity. The nature of the alkoxy or aryloxy group can influence the catalytic activity and the properties of the resulting polymer.

Table 1: General Role of Organotin Catalysts in Polymerization

Polymer TypeRole of Organotin CatalystCommon Examples of Catalysts
PolyurethanesCatalyzes the reaction between isocyanates and polyols. lupinepublishers.comDibutyltin (B87310) dilaurate, Dibutyltin diacetate lupinepublishers.com
Silicones (RTV)Promotes condensation curing. researchgate.netgelest.comDibutyltin dilaurate, Stannous octoate gelest.com
PolyestersCatalyzes esterification and transesterification reactions. gelest.comDibutyltin oxide gelest.com

Incorporation into Advanced Functional Materials

Organotin compounds are integral to the formulation of polyvinyl chloride (PVC) as heat stabilizers. specialchem.combisleyinternational.comiyte.edu.tr They function by scavenging acidic byproducts and preventing the degradation of the polymer chain during processing at high temperatures. specialchem.com Organotin mercaptides are particularly effective in this role. specialchem.comiyte.edu.tr Although not a mercaptide, the thermal stability of the tin-oxygen bond in this compound could impart some stabilizing effect if incorporated into a polymer matrix.

Contributions to Fine Chemical Synthesis beyond Catalysis

Beyond their catalytic roles, organotin reagents are valuable in stoichiometric organic synthesis. sigmaaldrich.compageplace.de Tributyltin derivatives are key reagents in Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds under mild conditions. sigmaaldrich.com Furthermore, transmetalation reactions involving organotins can generate other reactive organometallic species. orgsyn.org While specific examples involving this compound are not documented, the fundamental reactivity of the tributyltin group suggests its potential utility in these transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.